Preferential Aβ42 vs. Aβ40 Inhibition: Itanapraced Shows >5‑Fold Selectivity for the More Pathogenic Aβ42 Species
Itanapraced inhibits Aβ42 secretion with an IC50 of 3.6 µM and Aβ40 secretion with an IC50 of 18.4 µM in H4swe human neuroglioma cells, demonstrating a 5.1‑fold selectivity for Aβ42 over Aβ40 [1]. In contrast, the γ‑secretase inhibitor Semagacestat inhibits Aβ42 and Aβ40 with near‑equivalent potency (IC50 = 10.9 nM and 12.1 nM, respectively; ratio = 1.1) [2]. This preferential Aβ42 lowering is a defining feature of γ‑secretase modulators and is not observed with pan‑γ‑secretase inhibitors [3].
| Evidence Dimension | Aβ42 vs. Aβ40 inhibition selectivity |
|---|---|
| Target Compound Data | IC50 (Aβ42) = 3.6 µM; IC50 (Aβ40) = 18.4 µM; selectivity ratio = 5.1 |
| Comparator Or Baseline | Semagacestat: IC50 (Aβ42) = 10.9 nM; IC50 (Aβ40) = 12.1 nM; selectivity ratio = 1.1 |
| Quantified Difference | Itanapraced exhibits 5.1‑fold Aβ42 selectivity; Semagacestat exhibits 1.1‑fold (non‑selective) |
| Conditions | Human neuroglioma H4swe cells expressing Swedish‑mutant APP; ELISA‑based Aβ quantification |
Why This Matters
Preferential Aβ42 reduction without proportional Aβ40 suppression is the mechanistic hallmark of GSMs and correlates with reduced amyloid pathology in vivo without the Notch‑related toxicities of GSIs.
- [1] Imbimbo BP, et al. In vitro and in vivo profiling of CHF5074, a novel γ‑secretase modulator with a promising safety profile. Pharmacol Res. 2007 Apr;55(4):318-28. View Source
- [2] Biochempartner. Semagacestat (LY450139) Product Datasheet. CAS No. 425386-60-3. Accessed 2026. View Source
- [3] Golde TE, et al. γ‑Secretase inhibitors and modulators. Biochim Biophys Acta. 2013 Dec;1828(12):2898-907. View Source
